N-Phenylsuccinimide
Overview
Description
N-Phenylsuccinimide is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2359. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Greener Synthesis Techniques
N-Phenylsuccinimide can be synthesized using microwave-assisted techniques, offering a more energy-efficient and atom economical method. This approach significantly reduces the reaction time, making it more suitable for academic environments (Shell et al., 2011).
Pharmaceutical Research
In pharmaceutical research, this compound derivatives have shown potential in various therapeutic areas. For example, a bioactive derivative was evaluated for its anti-Alzheimer, anticancer, anti-diabetic, antioxidant, and anthelmintic potentials (Ahmad et al., 2019).
Catalyst Development
This compound synthesis has been improved using Nb2O5 as a water-tolerant Lewis acid catalyst. This method demonstrated higher yields and effectiveness for the synthesis of imides (Ali et al., 2016).
Chromatographic Studies
The compound has been used in chromatographic studies, particularly in understanding the retention behavior of its derivatives (Perišić-Janjić et al., 2002).
Antifungal Research
Chirality in this compound derivatives has been studied for its impact on antifungal potency, indicating potential for developing new antifungal drugs (Sortino et al., 2013).
Luminescence and Conformation Studies
This compound has been used to understand the luminescence properties and conformational behavior of certain molecules (Chou et al., 2014).
Genetic Research
It has been referenced in the context of genetic studies, particularly in the PhenX project, which aims to standardize measures across genomic studies (Hamilton et al., 2011).
Protein Labeling
The compound has applications in protein labeling, aiding in the understanding of protein structure and function (Dempsey et al., 2018).
Molecular Function Analysis
Modifications of this compound have been used to explore molecular functions, as seen in studies of the manganese stabilizing protein in photosynthesis (Yu et al., 2001).
Drug Development
This compound derivatives have been investigated for their potential as new antiepileptic drugs, based on their predicted pharmacokinetics and bioactivity (Perišić-Janjić et al., 2013).
Biochemistry and Molecular Biology
Studies have explored the use of N-acylsuccinimides for the selective acylation of amino groups in proteins, offering insights into protein modification and interaction (Boyd et al., 2009).
Enzyme Inhibition Research
Succinimide derivatives have been evaluated for their inhibitory activity against cholinesterases and α-glucosidase enzymes, contributing to the understanding of enzyme mechanisms (Ahmad et al., 2020).
Optical Properties Research
This compound has been used in studies focusing on the optical properties of certain compounds, highlighting its versatility in materials science (Wolak et al., 2003).
Organometallic Chemistry
The compound's role in the synthesis of polymetallic complexes through selective π-coordination has been investigated, demonstrating its significance in organometallic chemistry (Bratko et al., 2013).
Neuroscience and Pharmacology
This compound's derivatives have been studied for their potential in neuroscience and pharmacology, particularly in the context of calcium channel blockage and antiepileptic properties (Gomora et al., 2001).
Material Science
The synthesis and characterization of poly(N-phenyl succinimide-thiophene) as a semiconducting material emphasize its application in material science (Mahi et al., 2018).
Proteomics
N-Hydroxysuccinimide esters, related to this compound, have been used for selective acylation in peptides and proteins, contributing significantly to proteomics research (Abello et al., 2007).
Ophthalmology Research
Derivatives of this compound have been tested for their potential in protecting the retina from light damage, offering insights into ophthalmology and neurodegenerative diseases (Ranchon et al., 2001).
Molecular Motion Control
Electrostatic interactions have been used to control the molecular-scale motion of this compound rotors, demonstrating its application in molecular engineering (Lin et al., 2022).
Safety and Hazards
N-Phenylsuccinimide is classified as causing skin corrosion/irritation and serious eye damage/eye irritation . It is advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . In case of skin contact, it is recommended to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
N-Phenylsuccinimide, similar to other succinimides such as Methsuximide, primarily targets the T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in a variety of calcium-dependent processes .
Mode of Action
This compound binds to the T-type voltage-sensitive calcium channels . This binding mediates the entry of calcium ions into excitable cells, influencing various calcium-dependent processes including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Biochemical Pathways
Given its similarity to other succinimides, it is likely that it impacts pathways involving calcium ion transport and signaling .
Pharmacokinetics
Succinimides like methsuximide are known to be almost completely absorbed after oral administration . They undergo extensive metabolism in the liver, predominantly via cytochrome P450 enzymes . The remainder is excreted unchanged in the urine
Result of Action
Given its mode of action, it likely influences calcium-dependent processes within cells . This could potentially impact a range of cellular functions, from muscle contraction to gene expression .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-Phenylsuccinimide are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been synthesized in the laboratory using a microwave-assisted strategy
Cellular Effects
It has been found that this compound and its analogs have shown antitumor activity towards a panel of 11 cell lines in vitro . The compound was found to be most potent with a mean IC50 value of approximately 9.4 µM .
Molecular Mechanism
It is known that this compound can be synthesized by heating a mixture of aniline and succinic anhydride
Temporal Effects in Laboratory Settings
In laboratory settings, this compound can be synthesized by heating a mixture of aniline and succinic anhydride in a domestic microwave oven for four minutes in moderate yields (40-60%) . This technique reduces the reaction time as compared to the traditional synthesis by several hours .
Metabolic Pathways
It is known that this compound can be synthesized from aniline and succinic anhydride
Properties
IUPAC Name |
1-phenylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKZULGOCFJET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232108 | |
Record name | Succinanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642804 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83-25-0 | |
Record name | 1-Phenyl-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinanil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylsuccinimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Succinanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Phenylsuccinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y8E9UODY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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